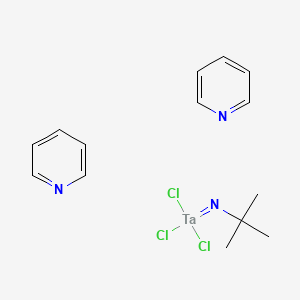

Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum

Description

BenchChem offers high-quality Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butylimino(trichloro)tantalum;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.C4H9N.3ClH.Ta/c2*1-2-4-6-5-3-1;1-4(2,3)5;;;;/h2*1-5H;1-3H3;3*1H;/q;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQWBQHQXABGJQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=[Ta](Cl)(Cl)Cl.C1=CC=NC=C1.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl3N3Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157464-07-8 | |

| Record name | 157464-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of tert-Butylimido Tantalum Trichloride Bis(pyridine) Complex

The following technical guide details the synthesis, characterization, and application of the tert-butylimido tantalum trichloride bis(pyridine) complex,

Executive Summary

The tert-butylimido tantalum trichloride bis(pyridine) complex,

This guide provides a self-validating, high-yield synthetic protocol adapted from standard Schlenk line and glovebox techniques, ensuring high purity for semiconductor-grade applications.

Core Chemical Principles

Reaction Mechanism

The synthesis proceeds via an

Stoichiometric Equation:

Critical Stability Factors

-

Moisture Sensitivity: The complex hydrolyzes instantly in air to form

and amine salts. All manipulations must occur under Argon ( -

Thermal Stability: The pyridine adduct is stable at room temperature but can dissociate pyridine at elevated temperatures (>60°C) or under high vacuum, leading to coordinatively unsaturated species.

Experimental Protocol

Materials & Equipment

| Reagent | Purity/Grade | Preparation |

| Tantalum(V) Chloride ( | 99.99% (Sublimed) | Use as received; handle in glovebox. |

| tert-Butylamine ( | 99%+ | Distill over |

| Pyridine ( | Anhydrous | Distill over |

| Toluene | Anhydrous | Sparged with |

| Hexane/Pentane | Anhydrous | Sparged with |

Equipment:

-

Dual-manifold Schlenk line or Nitrogen-filled Glovebox (

ppm). -

500 mL Schlenk flask with magnetic stir bar.

-

Celite 545 (dried at 150°C under vacuum).

-

Glass frit filter (medium porosity).

Step-by-Step Synthesis Workflow

Scale: Based on 0.14 mol

Phase 1: Solvation and Addition (Exothermic Control)

-

Setup: In the glovebox, charge a 500 mL Schlenk flask with

(50.0 g, 0.14 mol) . -

Solvent Addition: Add 200 mL of anhydrous toluene . The mixture will form an orange/yellow slurry.[3]

-

Cooling: Transfer to Schlenk line (if not working entirely in box) and cool the flask to -78°C (dry ice/acetone bath) or 0°C (ice bath). Author's Note: -78°C is preferred to control the vigorous exotherm and prevent side reactions.

-

Amine Addition: Dilute tert-butylamine (28.6 mL, 0.28 mol, 2.0 eq) in 50 mL of toluene/hexane. Add this solution dropwise to the

slurry over 30 minutes.-

Observation: The slurry will brighten to a canary yellow color.

-

-

Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.

Phase 2: Base Promotion and Ligand Stabilization

-

Pyridine Addition: Add Pyridine (45.0 mL, 0.56 mol, ~4.0 eq) via syringe.

-

Mechanistic Insight: Excess pyridine is necessary to drive the reaction to completion by scavenging HCl and saturating the coordination sphere of the Tantalum center.

-

-

Reaction: Stir at RT for 2 to 12 hours . A voluminous precipitate of amine/pyridine hydrochloride salts will form.

Phase 3: Purification (Salt Elimination)

-

Solvent Removal: Strip all volatiles under dynamic vacuum at RT to yield a yellow solid residue (mixture of product and salts).

-

Extraction: Add 200 mL of anhydrous Dichloromethane (DCM) or Toluene to the residue. Vigorously stir to dissolve the organometallic complex.

-

Note: The salts (

) remain insoluble.

-

-

Filtration: Filter the suspension through a pad of dry Celite on a glass frit. Wash the Celite pad with 2 x 20 mL DCM until the filtrate runs clear.

-

Isolation: Concentrate the filtrate under vacuum to ~50 mL. Add 100 mL of cold Hexane (-30°C) to precipitate the product or strip to dryness for a crude yellow powder.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ta(NtBu)Cl3(py)2 via the amine-promoted dehydrohalogenation route.

Characterization & Quality Control

NMR Spectroscopy

The product purity is best confirmed via 1H NMR in Benzene-

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| tert-Butyl | 1.40 – 1.47 | Singlet (s) | 9H | |

| Pyridine | 6.5 – 7.0 | Multiplet (m) | 4H | Meta-H |

| Pyridine | 7.2 – 7.5 | Multiplet (m) | 2H | Para-H |

| Pyridine | 8.5 – 9.0 | Broad (br) | 4H | Ortho-H (Coordinated) |

Note: The pyridine peaks may be broadened due to fluxional behavior (dissociation/association) at room temperature. Free pyridine appears at distinct shifts if present as an impurity.

Physical Properties[4]

-

Appearance: Bright yellow to yellow-orange crystalline solid.

-

Solubility: Soluble in DCM, Toluene, Benzene; sparingly soluble in Hexane.

-

Melting Point: Decomposes/Darkens > 150°C (approx).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| White Precipitate in Filtrate | Hydrolysis ( | Check solvent dryness (<5 ppm |

| Dark Brown/Black Oil | Thermal decomposition | Maintain temperature < RT during addition. Avoid heating during solvent stripping. |

| Low Yield | Incomplete extraction | The product can be trapped in the voluminous salt cake. Wash Celite thoroughly with DCM. |

| Free Pyridine in NMR | Incomplete drying | Recrystallize from Toluene/Hexane or apply high vacuum for extended periods (though risk of losing coordinated py). |

References

-

Chiu, K. W., et al. (1984). Synthesis and properties of tert-butylimido complexes of tantalum(V). Polyhedron. Link

-

Tsai, M. H., et al. (1998). Synthesis and Characterization of Organoimido Complexes of Tantalum; Potential Single-source Precursors to Tantalum Nitride. Polyhedron. Link

-

Park, J. S., et al. (2021). New Volatile Tantalum Imido Precursors with Carboxamide Ligands. ACS Omega. Link

-

Kee, T. P., et al. (1987). Imido-complexes of niobium and tantalum. Journal of the Chemical Society, Dalton Transactions. Link

-

US Patent 6552209B1 . (2003). Preparation of metal imino/amino complexes for metal oxide and metal nitride thin films. Google Patents. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of [(pyridine)2IPh](OTf)2 and [(4-CF3-pyridine)2IPh](OTf)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6552209B1 - Preparation of metal imino/amino complexes for metal oxide and metal nitride thin films - Google Patents [patents.google.com]

A Technical Guide to the Characterization of Vapor Pressure for the Tantalum Precursor TaCl₃(py)₂(NtBu)

This guide provides an in-depth technical overview of the methodologies and considerations for determining the vapor pressure of the organometallic precursor, tris(chloro)bis(pyridine)(tert-butylimido)tantalum(V) (TaCl₃(py)₂(NtBu)). This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and application of thin films via vapor deposition techniques.

Introduction: The Critical Role of Vapor Pressure in Precursor Performance

The successful application of chemical vapor deposition (CVD) and atomic layer deposition (ALD) is fundamentally reliant on the precise control over the delivery of precursor molecules to the substrate surface. The vapor pressure of a precursor, such as TaCl₃(py)₂(NtBu), is a critical physical property that dictates its volatility and, consequently, its mass transport characteristics in these processes. An accurate understanding of a precursor's vapor pressure as a function of temperature is paramount for ensuring reproducible and high-quality film growth. Tantalum-based thin films, for instance, are utilized in a variety of applications, from dielectric layers in microelectronics to biocompatible coatings, making the reliable characterization of their precursors essential.[1][2]

The imido ligand (NtBu) in this tantalum complex is often incorporated to enhance thermal stability.[1][3] However, the overall volatility of the molecule is a complex interplay of its molecular weight, structure, and intermolecular forces. Therefore, direct experimental measurement of its vapor pressure is indispensable.

Theoretical Framework: The Clausius-Clapeyron Relation

The relationship between the vapor pressure of a substance and its temperature is described by the Clausius-Clapeyron equation. This thermodynamic relationship is foundational for analyzing vapor pressure data. In its integrated form, for a solid in equilibrium with its vapor (sublimation), it is expressed as:

ln(P) = - (ΔHsub / R) * (1/T) + C

Where:

-

P is the vapor pressure

-

ΔHsub is the enthalpy of sublimation

-

R is the universal gas constant

-

T is the absolute temperature in Kelvin

-

C is a constant

A plot of ln(P) versus 1/T, often referred to as a Clausius-Clapeyron plot, yields a straight line with a slope equal to -ΔHsub/R. This allows for the determination of the enthalpy of sublimation, a key parameter representing the energy required to transition the precursor from a solid to a gaseous state.

Experimental Determination of Vapor Pressure

Several techniques can be employed to measure the vapor pressure of low-volatility solids like organometallic precursors. Among the most common and effective are Thermogravimetric Analysis (TGA) and Knudsen Effusion Mass Spectrometry (KEMS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] For vapor pressure determination, isothermal TGA experiments are particularly useful. The rate of mass loss due to sublimation at a constant temperature is directly proportional to the vapor pressure.

-

Sample Preparation: A small, accurately weighed amount (typically 5-10 mg) of TaCl₃(py)₂(NtBu) is placed in a TGA crucible.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) to provide a stable and non-reactive environment.

-

Heating Program: The sample is heated at a controlled rate to a specific isothermal temperature below its decomposition point. The selection of appropriate isothermal temperatures is crucial and may require preliminary TGA scans to identify the sublimation and decomposition regions.[5][6]

-

Isothermal Hold: The sample is held at the set temperature for a sufficient duration to establish a steady rate of mass loss.

-

Data Collection: The mass of the sample is recorded as a function of time during the isothermal hold.

-

Repeat for Multiple Temperatures: The experiment is repeated at several different isothermal temperatures to obtain a range of mass loss rates.

The rate of mass loss ( dm/dt ) can be related to the vapor pressure (P) using the Langmuir equation for free evaporation:

( dm/dt ) * (1/A) = P * α * √(M / (2πRT))

Where:

-

A is the surface area of the sample

-

α is the vaporization coefficient (often assumed to be 1 for simplicity)

-

M is the molar mass of the precursor

-

R is the universal gas constant

-

T is the absolute temperature

By rearranging this equation, the vapor pressure at each isothermal temperature can be calculated.

Workflow for TGA-based Vapor Pressure Determination

Caption: Workflow for vapor pressure determination using TGA.

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a highly sensitive technique for measuring the vapor pressure of low-volatility materials.[7][8][9] It involves heating a sample in a temperature-controlled effusion cell with a small orifice. The molecules that effuse through the orifice form a molecular beam that is then analyzed by a mass spectrometer.

-

Sample Loading: A small amount of the precursor is loaded into the Knudsen effusion cell.

-

System Evacuation: The entire system is evacuated to a high vacuum to ensure that the mean free path of the effusing molecules is larger than the orifice diameter, a condition for molecular flow.

-

Heating and Equilibration: The Knudsen cell is heated to a desired temperature, and sufficient time is allowed for the sample to reach thermal equilibrium with the cell.

-

Mass Spectrometry: The effusing vapor is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected. The ion intensity of the parent molecular ion is recorded.

-

Temperature Ramping: The temperature of the cell is ramped, and the ion intensity is measured as a function of temperature.

The relationship between the measured ion intensity (I) and the partial pressure (P) of the species is given by:

P = k * I * T

Where:

-

k is a calibration constant determined by measuring a standard with a known vapor pressure.

-

I is the ion intensity.

-

T is the absolute temperature of the cell.

KEMS provides the advantage of identifying the species in the vapor phase, which is crucial for precursors that may decompose upon heating.[10][11]

Data Presentation and Analysis

Regardless of the method used, the final vapor pressure data should be presented in a clear and standardized format. A table summarizing the temperature and corresponding vapor pressure is essential.

Table 1: Hypothetical Vapor Pressure Data for TaCl₃(py)₂(NtBu)

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Vapor Pressure (Pa) | ln(P) |

| 100 | 373.15 | 0.00268 | 0.1 | -2.30 |

| 110 | 383.15 | 0.00261 | 0.25 | -1.39 |

| 120 | 393.15 | 0.00254 | 0.6 | -0.51 |

| 130 | 403.15 | 0.00248 | 1.4 | 0.34 |

| 140 | 413.15 | 0.00242 | 3.1 | 1.13 |

This data can then be used to generate a Clausius-Clapeyron plot to determine the enthalpy of sublimation.

Clausius-Clapeyron Plot for Vapor Pressure Data

Caption: A representative Clausius-Clapeyron plot of ln(P) vs. 1/T.

Conclusion

The determination of vapor pressure is a non-trivial but essential step in the characterization of any new precursor for vapor deposition processes. For a compound like TaCl₃(py)₂(NtBu), techniques such as isothermal TGA and KEMS provide robust methods for obtaining reliable data. This data, when analyzed using the Clausius-Clapeyron relationship, not only allows for the optimization of deposition parameters but also provides fundamental thermodynamic insights into the precursor's properties. The protocols and analytical methods outlined in this guide serve as a comprehensive framework for researchers to accurately characterize the volatility of this and other similar organometallic compounds.

References

-

Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low volatility organics. (n.d.). ResearchGate. Retrieved from [Link]

-

Knudsen Effusion MS. (n.d.). Mass Spectrometry Instruments. Retrieved from [Link]

-

Knudsen Effusion Mass Spectrometer. (n.d.). Centre for Atmospheric Science. Retrieved from [Link]

-

Knudsen Effusion Mass Spectrometry (KEMS-online). (n.d.). KEMS Technique. Retrieved from [Link]

-

Thermodynamic Activity Measurements with Knudsen Cell Mass Spectrometry. (n.d.). The Electrochemical Society. Retrieved from [Link]

-

New Volatile Tantalum Imido Precursors with Carboxamide Ligands. (2021). ACS Omega. Retrieved from [Link]

-

New Volatile Tantalum Imido Precursors with Carboxamide Ligands. (2021). PMC. Retrieved from [Link]

-

Plasma Enhanced Atomic Layer Deposition of Tantalum (V) Oxide. (2021). Pure. Retrieved from [Link]

-

Thermal Analysis of Metal-Organic Precursors for Functional Cu:ΝiOx Hole Transporting Layer in Inverted Perovskite Solar Cells: Role of Solution Combustion Chemistry in Cu:ΝiOx Thin Films Processing. (2021). MDPI. Retrieved from [Link]

-

TGA data for the organometallic compounds used in this study. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes. (2024). PMC. Retrieved from [Link]

Sources

- 1. New Volatile Tantalum Imido Precursors with Carboxamide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.spbu.ru [pure.spbu.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Knudsen Effusion MS [massint.co.uk]

- 9. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 10. Knudsen Effusion Mass Spectrometry (KEMS-online) - KEMS Technique [sites.google.com]

- 11. electrochem.org [electrochem.org]

difference between TaCl5 and tantalum imido chloride precursors

An In-Depth Technical Guide: Tantalum(V) Chloride vs. Tantalum Imido Chloride Precursors for Advanced Thin Film Deposition

Authored by a Senior Application Scientist

Abstract

The relentless scaling of microelectronic devices has placed extreme demands on the materials used in their fabrication. Tantalum-based thin films, particularly tantalum nitride (TaN) and tantalum oxide (Ta₂O₅), are critical components, serving as diffusion barriers and high-k dielectrics, respectively. The quality of these films is intrinsically linked to the chemical precursors used in their deposition via techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide provides a comprehensive technical comparison between the traditional inorganic precursor, Tantalum(V) Chloride (TaCl₅), and the more advanced organometallic tantalum imido chloride precursors. We will delve into their fundamental chemical differences, deposition behaviors, resulting film properties, and the practical implications for researchers and process engineers in the semiconductor and advanced materials sectors.

Introduction: The Precursor Challenge in Modern Electronics

The performance and reliability of modern integrated circuits depend on the flawless deposition of ultra-thin, conformal films in high-aspect-ratio structures. Tantalum(V) chloride (TaCl₅) has been a workhorse precursor for this purpose for decades.[1][2][3] It is a simple, high-purity source of tantalum. However, its physical properties and reaction byproducts present significant challenges for next-generation device manufacturing.[4][5]

In response, a new class of organometallic precursors has been developed, with tantalum imido complexes at the forefront.[6][7][8] These molecules are rationally designed to overcome the limitations of TaCl₅, offering improved volatility, lower deposition temperatures, and cleaner reaction pathways. This guide will dissect the core differences to provide a clear rationale for precursor selection in specific applications.

Precursor Fundamentals: A Tale of Two Chemistries

Tantalum(V) Chloride (TaCl₅): The Inorganic Workhorse

Tantalum(V) chloride is a white to pale yellow crystalline solid at room temperature.[1] In the solid state, it exists as a dimer (Ta₂Cl₁₀), and in the gaseous phase, it is a monomer with a trigonal bipyramidal structure.[9] Its utility stems from its high purity and role as a potent Lewis acid, readily reacting with various nucleophiles.[1][2]

-

Reactivity and Deposition: In deposition processes, TaCl₅ is typically co-reacted with ammonia (NH₃) to form TaN or with water (H₂O)/ozone (O₃) to form Ta₂O₅.[10][11] The reactions proceed via ligand exchange at the substrate surface. A significant drawback is the formation of highly corrosive hydrogen chloride (HCl) as a byproduct, which can etch the substrate or the deposition chamber components.[7]

-

Advantages:

-

Disadvantages:

-

Solid Nature: Being a solid with a relatively high melting point (216-220 °C) and boiling point (239 °C), its delivery into the deposition chamber is challenging.[1][4] It requires high-temperature sublimation and heated delivery lines to prevent condensation, complicating process control.

-

High Deposition Temperatures: ALD and CVD processes using TaCl₅ often require substrate temperatures in the range of 300-500 °C to achieve sufficient reactivity and film quality.[4]

-

Corrosive Byproducts: The generation of HCl is a major concern for equipment longevity and can lead to film contamination.

-

Halogen Contamination: Residual chlorine in the deposited film can degrade its electrical properties and reliability.[11]

-

Tantalum Imido Chloride Precursors: The Organometallic Solution

Tantalum imido precursors are organometallic compounds featuring a tantalum-nitrogen double bond (Ta=N-R). A prime example is tert-butylimido tris(diethylamido)tantalum (TBTDET), which has been successfully used for depositing high-quality TaN films.[13][14][15][16] These molecules are designed for deposition. The imido ligand (=N-R) enhances thermal stability, while the amido ligands (-NR₂) provide a reactive pathway for clean ligand exchange.[6][7]

-

Reactivity and Deposition: The presence of the strong Ta=N bond helps preserve the metal-nitrogen linkage during deposition, which is advantageous for forming nitride films.[13][15] The amido ligands react readily with co-reactants like ammonia, releasing non-corrosive amine byproducts. This chemistry allows for significantly lower deposition temperatures compared to TaCl₅.[5]

-

Advantages:

-

Liquid State: Many imido precursors are liquids at room temperature, which dramatically simplifies precursor delivery using standard bubbler systems.[8][16]

-

Lower Deposition Temperatures: The ALD process window for precursors like TBTDET can be as low as 200-300 °C, reducing the thermal budget for sensitive substrates.[14]

-

No Halogen Contamination: The absence of chlorine in many imido precursor structures eliminates the risk of halogen-related film impurities.

-

Tunable Properties: The molecular structure can be modified by changing the alkyl groups (R) on the imido and amido ligands to fine-tune the precursor's volatility, reactivity, and thermal stability.[7]

-

-

Disadvantages:

-

Carbon Impurities: As organometallic compounds, there is a risk of carbon incorporation into the film if the deposition process is not fully optimized, which can increase film resistivity.[13]

-

Complex Synthesis: The synthesis of these precursors is more complex and costly compared to the straightforward production of TaCl₅.

-

Thermal Stability Limits: While designed to be stable, they can decompose at higher temperatures, leading to a loss of self-limiting growth in ALD and increased impurities.[14]

-

Head-to-Head Comparison: A Quantitative Overview

The choice of precursor often comes down to a trade-off between established processes and the potential for improved performance. The following table summarizes the key differences.

| Property | Tantalum(V) Chloride (TaCl₅) | Tantalum Imido Precursor (TBTDET) |

| Chemical Formula | TaCl₅ | C₁₆H₃₉N₄Ta |

| Molecular Weight | 358.21 g/mol [17] | 468.46 g/mol [16] |

| State at RT | White/yellow crystalline solid[1] | Colorless to yellow liquid[16] |

| Melting Point | 216-220 °C[1] | N/A (Liquid) |

| Boiling Point | 239 °C[4] | ~95 °C @ 0.5 mmHg[16] |

| Precursor Delivery | High-temperature sublimation | Liquid bubbler |

| Typical ALD Temp. | 300 - 500 °C[4][10] | 200 - 300 °C[14] |

| Common Co-Reactant | NH₃ (for TaN), H₂O/O₃ (for Ta₂O₅) | NH₃ (for TaN), H₂O/O₃ (for Ta₂O₅)[14][18] |

| Reaction Byproducts | Corrosive HCl | Non-corrosive amines (e.g., HNEt₂) |

| Key Film Impurity | Chlorine (Cl)[11] | Carbon (C)[13] |

| Handling Concerns | Highly moisture sensitive, corrosive[17][19][20] | Moisture sensitive, flammable[16] |

Deposition Mechanisms and Workflows

The fundamental difference in deposition chemistry is best illustrated by the surface half-reactions during an ALD cycle for TaN formation.

Visualizing the ALD Mechanisms

The diagrams below illustrate the distinct surface reactions for each precursor type during a single ALD cycle.

Figure 1: ALD mechanism for TaN using TaCl₅ and NH₃. Note the release of corrosive HCl gas in both half-reactions.

Figure 2: ALD mechanism for TaN using TBTDET and NH₃. This pathway releases non-corrosive diethylamine as the primary byproduct.

Experimental Protocols and Safe Handling

As a Senior Application Scientist, it is imperative to emphasize that both precursor types are hazardous and require stringent safety protocols. All handling must be performed under an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk line techniques) to prevent degradation and ensure safety.[21][22][23]

Mandatory Safety and Handling Procedures

-

TaCl₅: This compound is highly sensitive to air and moisture, hydrolyzing violently to release HCl gas.[1] It is corrosive and can cause severe burns to skin and eyes.[17][19][20][24] Always handle in a glovebox. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[17][19][20]

-

Tantalum Imido Precursors (e.g., TBTDET): These are typically flammable, water-reactive liquids.[16] Exposure to moisture will decompose the precursor. Standard protocols for handling air-sensitive organometallics must be followed, including the use of dried, oven-cooled glassware and transfer via gas-tight syringes or cannulas.[21][22]

Detailed Protocol: ALD of a TaN Diffusion Barrier

This protocol outlines a representative workflow for depositing a TaN film on a silicon wafer, highlighting the key differences in precursor handling.

Figure 3: General experimental workflow for an ALD process.

Step-by-Step Methodology:

-

Substrate Preparation: A silicon wafer (100) is cleaned using a standard Piranha etch followed by a dilute hydrofluoric acid (HF) dip to create a hydrogen-terminated surface. The wafer is immediately loaded into the ALD reactor load-lock.

-

Reactor Conditions: The reactor is pumped down to a base pressure of <1 mTorr. The substrate is heated to the target deposition temperature (e.g., 350 °C for TaCl₅, 250 °C for TBTDET).

-

Precursor Delivery:

-

Causality (TaCl₅): The solid TaCl₅ is held in a stainless-steel bubbler heated to ~100-120 °C to generate sufficient vapor pressure. All gas lines from the bubbler to the reactor must be heated to >120 °C to prevent precursor condensation, which would otherwise lead to process instability and particle formation.

-

Causality (TBTDET): The liquid TBTDET is held in a bubbler gently heated to 40-60 °C.[15] An inert carrier gas (N₂) flows through the liquid to transport the precursor vapor to the chamber. Heated lines are still used but at a much lower temperature (~80 °C), simplifying the hardware requirements.

-

-

ALD Cycle Execution: The process is run for a predetermined number of cycles to achieve the target film thickness.

-

Example ALD Parameters:

-

| Parameter | TaCl₅ Process | TBTDET Process | Rationale |

| Deposition Temp. | 350 °C | 250 °C | Based on precursor thermal stability and reactivity window. |

| Precursor Pulse | 2.0 s | 1.0 s | Pulse time is optimized for surface saturation. |

| N₂ Purge | 10.0 s | 8.0 s | Critical Step: Must be long enough to completely remove the precursor and byproducts to prevent gas-phase reactions (CVD growth). |

| NH₃ Pulse | 3.0 s | 3.0 s | Sufficient time for the surface reaction to complete. |

| N₂ Purge | 10.0 s | 8.0 s | Critical Step: Prevents mixing of the co-reactant and the metal precursor in the next cycle. |

| Growth per Cycle | ~0.4 Å/cycle | ~0.8 - 2.4 Å/cycle[14] | Imido precursors often exhibit higher growth rates. |

-

Post-Deposition: After the final cycle, the reactor is cooled under vacuum before the sample is removed for analysis (e.g., X-ray reflectivity for thickness, four-point probe for resistivity, XPS for composition).

Conclusion and Future Outlook

The choice between TaCl₅ and tantalum imido chloride precursors is a critical decision dictated by the specific requirements of the application.

-

TaCl₅ remains a viable option for processes where its high purity is paramount and the challenges of its solid nature and corrosive byproducts can be managed. It is a well-understood, albeit demanding, precursor.

-

Tantalum Imido Chlorides represent a significant advancement in precursor design. Their liquid state, lower deposition temperatures, and cleaner reaction chemistry make them highly attractive for manufacturing advanced semiconductor devices with thermally sensitive components and complex topographies. The primary challenge lies in mitigating potential carbon impurities through careful process optimization.

The future of precursor development will continue to focus on designing molecules with even greater thermal stability, higher volatility, and tailored reactivity for emerging applications like area-selective deposition. By understanding the fundamental chemistry and practical trade-offs detailed in this guide, researchers and engineers can make informed decisions to push the boundaries of materials science and device fabrication.

References

-

Tantalum chloride(TaCl5) (cas 7721-01-9) MSDS. (n.d.). LookChem. [Link]

-

Chiu, H. T., & Chuang, S. H. (1995). Metalorganic chemical vapor deposition of tantalum nitride by tertbutylimidotris(diethylamido)tantalum for advanced metallization. Journal of Applied Physics. [Link]

-

Tantalum(V) chloride | Tantalum pentachloride | TaCl5. (n.d.). Ereztech. [Link]

-

Kim, K., Anderson, T. J., & McElwee-White, L. (n.d.). Tert-Butylimido-Tris(Diethylamido)Tantalum and Nh3 Precursor Combination for Ald of Tan for Barrier Applications. ECS Meeting Abstracts. [Link]

-

Rahtu, A. (2014). In situ characterization of ALD processes and study of reaction mechanisms for high-k metal oxide formation. Helda - University of Helsinki. [Link]

-

Chiu, H. T., & Chuang, S. H. (1995). Metalorganic chemical vapor deposition of tantalum nitride by tertbutylimidotris(diethylamido)tantalum for advanced metallization. ResearchGate. [Link]

-

Tris(diethylamido)(tert-butylimido)tantalum(V) | TBTDET. (n.d.). Ereztech. [Link]

-

Lee, H., et al. (2021). New Volatile Tantalum Imido Precursors with Carboxamide Ligands. ACS Omega. [Link]

-

Tantalum Chloride: Uses and Production. (2025). Noah Tech. [Link]

- Kaloyeros, A. E., et al. (2002). CVD of tantalum and tantalum nitride films from tantalum halide precursors.

-

Lee, H., et al. (2021). New Volatile Tantalum Imido Precursors with Carboxamide Ligands. ResearchGate. [Link]

-

Tantalum(V) Chloride: Properties Applications in Organic Chemistry and Healthy Hazards. (2024). Stanford Advanced Materials. [Link]

-

Lee, H., et al. (2021). New Volatile Tantalum Imido Precursors with Carboxamide Ligands. PMC. [Link]

-

Lin, J., Zhao, W., & Huang, F. (2020). Facile and economical synthesis of nitrogen-rich tantalum nitrides via an ammonia looping process under confined space. The Royal Society of Chemistry. [Link]

-

Gordon, R. G. (n.d.). Overview of ALD Precursors and Reaction Mechanisms. Harvard University. [Link]

-

Hämäläinen, J., et al. (2013). Atomic layer deposition of tantalum oxide and tantalum silicate from TaCl5, SiCl4, and O3: Growth behaviour and film characteristics. ResearchGate. [Link]

-

XRD patterns of nitridation results of (a) Ta 2 O 5 , (b) TaCl 5 and... (n.d.). ResearchGate. [Link]

- Kim, H. (2003). Atomic Layer Deposition of Metal and Nitride Thin films. IBM Research Report. [https://domino.research.ibm.com/library/cyberdig.nsf/papers/52631C07590284A585256D2300673004/ File/rc22788.pdf)

-

Various Applications of Tantalum Pentachloride (TaCl5). (n.d.). Zhuoer. [Link]

-

Chen, G., et al. (2005). Effects of surface chemistry on ALD Ta3N5 barrier formation on low-k dielectrics. AIP Publishing. [Link]

-

Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]

-

Ma, C., et al. (2007). Synthesis and characterization of tantalum nitride nanopowder prepared through homogeneous reaction. Transactions of Nonferrous Metals Society of China. [Link]

-

Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Fisher Scientific. [Link]

-

Synthesis and structures of tantalum chloride and tantalum aryloxide compounds... (n.d.). ResearchGate. [Link]

-

Elam, J. W., et al. (2006). Surface Chemistry in the Atomic Layer Deposition of TiN Films from TiCl4 and Ammonia. ACS Publications. [Link]

-

Hämäläinen, J., et al. (2013). Atomic layer deposition of tantalum oxide and tantalum silicate from TaCl5, SiCl4, and O3: growth behaviour and film characteristics. Journal of Materials Chemistry C. [Link]

-

Atomic layer deposited Ta2O5: From process optimization to thin film characterization. (2025). AIP Publishing. [Link]

- Ivan, J., et al. (2001). Synthesis of tantalum nitride.

-

Growth of Tantalum(V) Oxide Films by Atomic Layer Deposition... (n.d.). ResearchGate. [Link]

-

Mechanistic Details of Atomic Layer Deposition (ALD) Processes. (n.d.). ResearchGate. [Link]

-

Chao, Y. W., Wexler, P. A., & Wigley, D. E. (1991). Preparation and properties of tantalum imido complexes... Inorganic Chemistry. [Link]

-

Atomic Layer Deposition of Tantalum Oxide and Tantalum Silicate from Chloride Precursors. (n.d.). ResearchGate. [Link]

-

Atomic Layer Deposition of Tantalum Oxide Thin Films from Iodide Precursor. (n.d.). ResearchGate. [Link]

Sources

- 1. Tantalum(V) chloride | Tantalum pentachloride | TaCl5 – Ereztech [ereztech.com]

- 2. News - Tantalum Chloride: Uses and Production [epomaterial.com]

- 3. News - Various Applications of Tantalum Pentachloride (TaCl5) [zhuoerchem.com]

- 4. US20020013051A1 - CVD of tantalum and tantalum nitride films from tantalum halide precursors - Google Patents [patents.google.com]

- 5. US6319567B1 - Synthesis of tantalum nitride - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Volatile Tantalum Imido Precursors with Carboxamide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tantalum(V) Chloride: Properties Applications in Organic Chemistry and Healthy Hazards_Chemicalbook [chemicalbook.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Atomic layer deposition of tantalum oxide and tantalum silicate from TaCl5, SiCl4, and O3: growth behaviour and film characteristics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 15. researchgate.net [researchgate.net]

- 16. Tris(diethylamido)(tert-butylimido)tantalum(V) | TBTDET | (CH3)3CNTa[N(C2H5)2]3 – Ereztech [ereztech.com]

- 17. prochemonline.com [prochemonline.com]

- 18. Making sure you're not a bot! [helda.helsinki.fi]

- 19. tcichemicals.com [tcichemicals.com]

- 20. file1.lookchem.com [file1.lookchem.com]

- 21. web.mit.edu [web.mit.edu]

- 22. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 23. ehs.umich.edu [ehs.umich.edu]

- 24. ltschem.com [ltschem.com]

organometallic tantalum precursors for barrier layer deposition

An In-Depth Technical Guide to Organometallic Tantalum Precursors for Barrier Layer Deposition

Authored by: A Senior Application Scientist

Abstract

The relentless scaling of semiconductor devices, as dictated by Moore's Law, has necessitated the transition from aluminum to copper interconnects to mitigate RC delay. This shift, however, introduced a critical materials challenge: copper's high diffusivity into surrounding dielectric materials, which can lead to device failure.[1] Tantalum nitride (TaN) has emerged as the industry-standard diffusion barrier, prized for its exceptional thermal and chemical stability, strong adhesion, and superior resistance to copper migration.[1][2] As device architectures evolved into complex three-dimensional structures with high-aspect-ratio features, traditional line-of-sight deposition methods like Physical Vapor Deposition (PVD) became inadequate.[3] Consequently, Chemical Vapor Deposition (CVD) and, more critically, Atomic Layer Deposition (ALD) have become indispensable for their ability to produce highly conformal, ultra-thin films.[1][4] The success of these techniques hinges on the sophisticated design of organometallic tantalum precursors. This guide provides a comprehensive technical overview of the chemistry, properties, and application of these critical compounds, offering field-proven insights for researchers and process engineers in the semiconductor industry.

The Anatomy of an Ideal Organometallic Precursor

The performance of a CVD or ALD process is fundamentally governed by the physicochemical properties of the precursor. An ideal organometallic tantalum precursor is not merely a source of tantalum atoms but a precisely engineered molecule designed for reliable and clean film deposition. The key attributes include:

-

Sufficient Volatility and Thermal Stability: The precursor must exhibit adequate vapor pressure at temperatures low enough to prevent thermal decomposition within the delivery lines and vaporizer.[5][6] This ensures a consistent and reproducible flux of the molecule to the reactor chamber. Inconsistent vapor pressure or premature decomposition can lead to process drift and particle generation.[6][7]

-

Controlled Reactivity: The molecule must be reactive enough to undergo the desired surface reactions with a co-reactant (e.g., ammonia, hydrogen plasma) but remain inert in the gas phase to prevent particle formation. The choice of ligands directly modulates this reactivity.[8]

-

Clean Decomposition and Volatile Byproducts: Upon reaction, the precursor's ligands should form stable, volatile byproducts that can be easily purged from the chamber. Incomplete decomposition or non-volatile byproducts lead to the incorporation of impurities, such as carbon and oxygen, into the deposited film, which can degrade its electrical properties.[3] A significant advantage of organometallic precursors over halide-based precursors like TaCl₅ is the avoidance of corrosive byproducts such as HCl, which can damage both the film and the reactor hardware.[5][9]

-

Ultra-High Purity: The semiconductor industry demands precursors with purity levels measured in parts-per-billion (ppb) or even parts-per-trillion (ppt).[6] Metallic or organic impurities can introduce electrical defects, compromise barrier integrity, and ultimately reduce device yield.[6][10]

Key Classes of Organometallic Tantalum Precursors

The quest for optimal barrier layer properties has led to the development of several classes of tantalum precursors, primarily distinguished by their ligand systems.

Tantalum Amide Precursors

Amido-based ligands (containing Ta-N bonds) are favored for the deposition of tantalum nitride films.

-

Pentakis(dimethylamino)tantalum (Ta(NMe₂)₅, PDMAT): As one of the most extensively studied tantalum precursors, PDMAT is widely used for both ALD and CVD of TaN and Ta₂O₅.[11][12][13] Its primary challenge is the potential for carbon incorporation into the film from the methyl groups, especially in thermal ALD processes.[12] Plasma-enhanced processes can mitigate this by more effectively breaking down the ligands.

-

Pentakis(ethylmethylamino)tantalum (PEMAT) and Pentakis(diethylamino)tantalum (Ta(NEt₂)₅): These precursors were developed to improve upon PDMAT. The presence of ethyl groups can alter the decomposition pathways and, in some cases, lead to cleaner film growth. However, larger alkyl groups can reduce volatility. Ta(NEt₂)₅, for instance, has been observed to partially transform into an imido compound upon heating, which can affect process reproducibility.[9]

Tantalum Imido Precursors

Imido precursors contain a formal double bond between tantalum and a nitrogen atom (Ta=N-R). This feature is strategically important.

-

Tert-butylimido tris(diethylamino)tantalum (TBTDET): A workhorse precursor for low-pressure MOCVD (LP-MOCVD) of TaN.[14] The strong, pre-existing Ta=N bond is thought to facilitate the formation of the conductive cubic TaN phase, which is desirable for a barrier, rather than the insulating Ta₃N₅ phase.[9]

-

Tertiaryamylamido-tris(dimethylamido)tantalum (TAIMATA): This precursor has been successfully employed in ALD processes to deposit a variety of tantalum-containing films, including TaN and TaSiN.[15] The combination of imido and amido ligands provides a balance of reactivity and stability suitable for the self-limiting reactions of ALD.

Tantalum Alkoxide Precursors

-

Tantalum (V) Ethoxide (Ta(OEt)₅): While a popular organometallic tantalum precursor, Ta(OEt)₅ is primarily used for the deposition of tantalum pentoxide (Ta₂O₅), a high-κ dielectric material for capacitors and gate oxides, not for conductive barrier layers.[5][16] Its inclusion here serves to highlight how ligand choice dictates the application of the resulting film.

Deposition Methodologies and Mechanisms

The choice of deposition technique is as critical as the precursor itself. ALD and MOCVD are the dominant methods for depositing conformal tantalum nitride barriers.

Atomic Layer Deposition (ALD)

ALD is a powerful technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions.[4] This process provides unparalleled control over film thickness and delivers exceptional conformality on the most aggressive 3D topographies.

This protocol describes a typical PEALD process for depositing a TaN barrier layer using PDMAT as the precursor and a hydrogen plasma as the co-reactant.

-

Substrate Loading: Load the silicon wafer (or coupon) into the ALD reactor chamber.

-

Process Conditions:

-

Set substrate temperature to 225-300°C.

-

Maintain a base pressure of <10⁻⁴ Torr.

-

Heat the PDMAT precursor source to 70-80°C to achieve adequate vapor pressure.

-

-

The ALD Cycle (repeated to achieve target thickness):

-

Step 1: Precursor Pulse (PDMAT): Pulse PDMAT into the chamber for 1-4 seconds. The precursor adsorbs onto the substrate surface until all reactive sites are saturated.

-

Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Argon) for 5-10 seconds to remove any unreacted precursor from the gas phase and the substrate surface.

-

Step 3: Plasma Pulse (H₂ Plasma): Introduce H₂ gas and strike a remote plasma (e.g., 100 W RF power) for 5-10 seconds. The reactive hydrogen radicals react with the adsorbed precursor layer, removing the dimethylamino ligands to form volatile dimethylamine (HNMe₂) and leaving behind a layer of tantalum nitride.[11]

-

Step 4: Purge 2: Purge the chamber with Argon for 5-10 seconds to remove reaction byproducts.

-

-

Film Deposition: Repeat the cycle (e.g., 100-200 times) to deposit a film of the desired thickness (typically 3-10 nm). The growth per cycle (GPC) is typically in the range of 0.4-0.8 Å/cycle.[17]

Caption: A typical four-step ALD cycle for TaN deposition.

Metal-Organic Chemical Vapor Deposition (MOCVD)

In MOCVD, the precursor and reactant gases are introduced into the reactor simultaneously, and the chemical reaction occurs on the heated substrate surface.[18] The growth rate is typically higher than in ALD but achieving perfect conformality can be more challenging.

Process parameters like substrate temperature are critical. For example, when depositing TaN from TBTDET, increasing the temperature above 550°C is necessary to achieve near-stoichiometric TaN with low resistivity (~900 µΩ·cm).[14] However, this higher temperature can degrade step coverage from nearly 100% at 450°C to just 25% at 650°C, illustrating a key process trade-off.[14]

Caption: Logical flow in a typical MOCVD system.

Quantitative Data Summary and Film Properties

The choice of precursor and deposition method directly impacts the properties of the resulting TaN film. Effective barrier layers must possess low electrical resistivity, high density, and minimal impurities.

| Precursor | Deposition Method | Temperature (°C) | Co-reactant | Resistivity (µΩ·cm) | Impurities (Atomic %) | Step Coverage | Reference |

| TBTDET | MOCVD | 450 | NH₃ | > 5000 | C: ~10%, O: ~10% | ~100% | [14] |

| TBTDET | MOCVD | 650 | NH₃ | 900 | N/Ta ratio ~1 | 25% | [14] |

| PDMAT | PEALD | 225 | H₂ Plasma | 1200 (decreases to 380 with longer plasma exposure) | Low C, O | Excellent | [11] |

| PEMAT | Thermal ALD | 250 | NH₃ | High | C: 8-10%, O: ~11% | Excellent | [17] |

| PEMAT | PAALD | 250 | NH₃ Plasma | Lower | C: ~3%, O: ~4% | Excellent | [17] |

As the table illustrates, plasma-assisted ALD (PAALD) is highly effective at reducing carbon and oxygen impurities compared to thermal ALD using the same precursor, leading to films with superior electrical properties.[17] MOCVD can produce low-resistivity films but often requires higher temperatures that compromise conformality.[14]

Challenges and Future Outlook

Despite significant progress, challenges in the deposition of tantalum nitride barriers remain.

-

Precursor Sourcing and Consistency: The supply chain for high-purity organometallic precursors can be complex and expensive.[6][7] Ensuring batch-to-batch consistency is non-negotiable for high-volume manufacturing, as even minor variations can affect film properties and device yield.[6] Furthermore, the tantalum supply chain itself is subject to geopolitical and logistical challenges.[2][10]

-

Low-Temperature Deposition: As device complexity increases, the thermal budget for processing becomes ever tighter. There is a continuous drive to develop new precursors and processes that can deposit high-quality, low-resistivity TaN films at temperatures below 300°C without compromising density or purity.

-

Impurity Control: Carbon and oxygen incorporation remains a persistent issue, particularly for thermal ALD processes. Future precursor design will likely focus on ligands that are more easily and cleanly removed, potentially through novel co-reactants or tailored plasma chemistries.

The future of barrier layer technology will rely on the co-development of novel organometallic precursors and advanced deposition systems. The synthesis of molecules with enhanced thermal stability, tailored reactivity, and cleaner decomposition pathways will be critical to enabling the next generation of semiconductor devices.

References

- Tsai, M.H., Sun, S.C., Lee, C.P., Chiu, H.T., Tsai, C.E., Chuang, S.H., & Wu, S.C. (n.d.). Metal-organic chemical vapor deposition of tantalum nitride barrier layers for ULSI applications.

- Kuznetsov, G., et al. (2021). Plasma Enhanced Atomic Layer Deposition of Tantalum (V) Oxide. Coatings.

- Norman, J.A.T., & Hochberg, A.K. (2006). Chemical vapor deposition precursors for deposition of tantalum-based materials. Google Patents.

- Hoffman, D.M., & Rytz, A. (n.d.). A new precursor for the chemical vapor deposition of tantalum nitride films. Journal of Materials Chemistry.

- Gordon, R.G., & Lim, B.S. (2009). Atomic layer deposition of barrier materials. Google Patents.

-

Sathasivam, S., Williamson, B.A.D., & Kafizas, A. (n.d.). A Computational and Experimental Study of Ta2O5 Thin Films. UCL Discovery. Available at: [Link]

-

Machado, E., et al. (2007). Interaction of copper organometallic precursors with barrier layers of Ti, Ta and W and their nitrides: a first-principles molecular dynamics study. Journal of Molecular Modeling. Available at: [Link]

-

Trkula, M. (n.d.). VAPOR DEPOSITION OF TANTALUM AND TANTALUM COMPOUNDS. UNT Digital Library. Available at: [Link]

-

Wang, Z. (2012). Atomic layer deposition of tantalum, hafnium and gadolinium nitrides. The University of Liverpool Repository. Available at: [Link]

- Lee, W.B., et al. (2005). Precursor compounds for deposition of ceramic and metal films and preparation methods thereof. Google Patents.

-

Knoops, H.C.M., et al. (2011). Reaction mechanisms of atomic layer deposition of TaN x from Ta(NMe 2 ) 5 precursor and H 2 -based plasmas. AIP Publishing. Available at: [Link]

-

ResearchGate (n.d.). Atomic layer deposition of Ta-based thin films: Reactions of alkylamide precursor with various reactants. Available at: [Link]

-

Maeng, W.J., & Kim, H. (2006). Atomic layer deposition of Ta-based thin films: Reactions of alkylamide precursor with various reactants. Semantic Scholar. Available at: [Link]

-

Kim, S.K., et al. (2017). Comparison of the Atomic Layer Deposition of Tantalum Oxide Thin Films Using Ta(NtBu)(NEt2)3, Ta(NtBu)(NEt2)2Cp, and H2O. PubMed. Available at: [Link]

-

Østreng, E., & Fjellvåg, H. (2019). Atomic layer deposition of metals: Precursors and film growth. AIP Publishing. Available at: [Link]

-

Lee, J.W., et al. (n.d.). Deposition and Characteristics of Tantalum Nitride films by Plasma Assisted Atomic Layer Deposition as Cu Diffusion Barrier. ResearchGate. Available at: [Link]

- Lee, Y.J., et al. (2006). Atomic layer deposition of tantalum-containing materials using the tantalum precursor taimata. Google Patents.

-

Platypus Technologies (2025). Why Tantalum Nitride Is the Preferred Diffusion Barrier in Semiconductor Devices. Available at: [Link]

-

Paumanok, D. (2021). The Tantalum Supply Chain: 2021 Global Market Update. passive-components.eu. Available at: [Link]

-

Chipmetrics (2025). Challenges of Transferring Deposition Processes to Industry Partners in the Semiconductor Industry. Available at: [Link]

-

Milling Metal (2025). What are the challenges in the tantalum industry?. Available at: [Link]

Sources

- 1. metalstek.com [metalstek.com]

- 2. passive-components.eu [passive-components.eu]

- 3. US6989457B2 - Chemical vapor deposition precursors for deposition of tantalum-based materials - Google Patents [patents.google.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pure.spbu.ru [pure.spbu.ru]

- 6. Top ALD Precursors for Semiconductor Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. chipmetrics.com [chipmetrics.com]

- 8. Interaction of copper organometallic precursors with barrier layers of Ti, Ta and W and their nitrides: a first-principles molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20050202171A1 - Precursor compounds for deposition of ceramic and metal films and preparation methods thereof - Google Patents [patents.google.com]

- 10. What are the challenges in the tantalum industry? - Blog - Milling Metal [millingmetal.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 15. US20060019495A1 - Atomic layer deposition of tantalum-containing materials using the tantalum precursor taimata - Google Patents [patents.google.com]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. digital.library.unt.edu [digital.library.unt.edu]

Methodological & Application

Application Notes & Protocols: The Utility of TaCl₃(py)₂(NᵗBu) in Modern Organic Synthesis

Introduction: Tantalum-imido complexes have emerged as powerful and versatile catalysts in organic synthesis, enabling challenging transformations with high efficiency and selectivity. Among these, the tert-butylimido tantalum(V) trichloride bis(pyridine) complex, TaCl₃(py)₂(NᵗBu), serves as a cornerstone, acting both as a direct pre-catalyst and a valuable precursor for more elaborate catalytic systems. Its utility is most prominently showcased in hydroamination reactions, an atom-economical method for constructing C-N bonds.[1] This guide provides an in-depth exploration of TaCl₃(py)₂(NᵗBu), detailing its properties, key applications, and field-proven protocols designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Section 1: Catalyst Profile and Handling

Chemical and Physical Properties

The TaCl₃(py)₂(NᵗBu) complex is an air- and moisture-sensitive solid. Its efficacy in catalysis is intrinsically linked to the electron-deficient nature of the tantalum center, enhanced by the strong π-donating tert-butylimido ligand. The pyridine ligands are labile and can be displaced by substrates or other ligands during the catalytic cycle.

| Property | Value |

| Chemical Formula | C₁₄H₁₉Cl₃N₃Ta |

| Molecular Weight | 524.64 g/mol |

| Appearance | Typically a yellow or off-white solid |

| Solubility | Soluble in chlorinated solvents (e.g., CDCl₃, CH₂Cl₂), aromatic solvents (e.g., toluene, benzene), and ethers. |

| Key Feature | Air and moisture sensitive |

Synthesis and Activation

TaCl₃(py)₂(NᵗBu) is generally synthesized from tantalum pentachloride (TaCl₅) and N-(tert-butyl)trimethylsilylamine. In many catalytic applications, it serves as a pre-catalyst that generates the active species in situ. The activation pathway often involves the dissociation of one or both pyridine ligands to open coordination sites on the tantalum center, a process facilitated by the reaction temperature and the presence of coordinating substrates.

Safety and Handling Protocols

Proper handling of tantalum complexes is critical for safety and experimental success.

-

Inert Atmosphere: All manipulations involving TaCl₃(py)₂(NᵗBu) must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. The complex and its active forms are readily hydrolyzed or oxidized, which deactivates the catalyst.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

-

Storage: The catalyst should be stored in a tightly sealed container within a glovebox or a desiccator under an inert atmosphere, away from heat and moisture.[2][3]

-

Waste Disposal: Tantalum waste should be quenched carefully and disposed of in accordance with institutional and local regulations.[4]

Section 2: Core Application: Catalytic Hydroamination of Alkynes

The addition of an N-H bond across an alkyne C≡C bond is a highly atom-economical route to enamines and imines, which are valuable intermediates in pharmaceutical synthesis. Tantalum-imido complexes are exceptionally effective catalysts for this transformation.[1]

Mechanistic Rationale

The catalytic cycle is believed to proceed through a [2+2] cycloaddition mechanism. This pathway underscores the importance of the metal-imido (Ta=NR) bond.

-

Ligand Dissociation & Substrate Coordination: A pyridine ligand dissociates from the Ta center, allowing the alkyne to coordinate.

-

[2+2] Cycloaddition: The coordinated alkyne undergoes a [2+2] cycloaddition with the Ta=NᵗBu bond to form a tantalacyclobutene intermediate.

-

Protonolysis: The amine substrate protonates the tantalacyclobutene ring, leading to ring-opening and formation of the enamine or imine product.

-

Catalyst Regeneration: This step regenerates the active tantalum-imido catalyst, allowing it to re-enter the catalytic cycle.

The choice of an early transition metal like tantalum is key; its Lewis acidity activates the alkyne, while the imido ligand provides a reactive site for the cycloaddition.[1]

Caption: Proposed catalytic cycle for the hydroamination of alkynes.

Protocol: Intermolecular Hydroamination of Diphenylacetylene with Aniline

This protocol describes a representative procedure for the catalytic hydroamination of an internal alkyne.

Materials:

-

TaCl₃(py)₂(NᵗBu) (pre-catalyst)

-

Diphenylacetylene (substrate)

-

Aniline (substrate)

-

Toluene (anhydrous, degassed)

-

Schlenk flask or glovebox vial with a stir bar

-

Standard inert atmosphere equipment (Schlenk line or glovebox)

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere): In a glovebox, add TaCl₃(py)₂(NᵗBu) (e.g., 0.05 mmol, 5 mol%) to an oven-dried Schlenk flask or vial equipped with a magnetic stir bar.

-

Reagent Addition: Add diphenylacetylene (1.0 mmol, 1.0 equiv) to the flask.

-

Solvent and Substrate: Add anhydrous, degassed toluene (2 mL), followed by aniline (1.1 mmol, 1.1 equiv). The use of a slight excess of the amine ensures complete consumption of the alkyne.

-

Reaction Conditions: Seal the flask, remove it from the glovebox (if applicable), and place it in a pre-heated oil bath at 110 °C.

-

Monitoring: Stir the reaction mixture vigorously. The reaction can be monitored by taking aliquots (under inert conditions) and analyzing by GC-MS or ¹H NMR to observe the disappearance of the alkyne signal. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

Purification: The resulting residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure enamine product.

Self-Validation:

-

Expected Outcome: The reaction should yield N-(1,2-diphenylvinyl)aniline as the major product. Yields are typically high, often exceeding 90%.

-

Characterization: The product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.

Substrate Scope and Performance

The catalytic system is effective for a range of substrates. The table below summarizes typical results.[1]

| Alkyne Substrate | Amine Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

| Diphenylacetylene | Aniline | 5 | 110 | 16 | >95 |

| 1-Phenyl-1-propyne | Aniline | 5 | 110 | 12 | 92 |

| 4-Octyne | n-Hexylamine | 5 | 80 | 24 | 88 |

| 1-Hexyne (Terminal) | Aniline | 5 | 110 | 18 | 85 (Markovnikov) |

Causality Insights:

-

Catalyst Loading: 5 mol% is a standard starting point. For less reactive substrates, increasing the loading to 10 mol% may be beneficial.

-

Temperature: Higher temperatures (80-110 °C) are generally required to promote pyridine ligand dissociation and accelerate the catalytic turnover.

-

Solvent: Non-coordinating, anhydrous solvents like toluene or benzene are essential. Coordinating solvents can compete with the substrates for binding to the tantalum center, inhibiting catalysis.

Section 3: Role as a Versatile Precursor

Beyond its direct use, TaCl₃(py)₂(NᵗBu) is a valuable starting material for synthesizing other tailored tantalum-imido catalysts. Salt metathesis reactions allow for the exchange of the chloride ligands with other ancillary ligands, tuning the steric and electronic properties of the metal center.

Caption: Workflow for synthesizing new catalysts from TaCl₃(py)₂(NᵗBu).

For example, its reaction with 2 equivalents of the sodium salt of an aminoalkoxide (Na(dmamp)) yields the complex Ta(NᵗBu)(dmamp)₂Cl, a novel compound with different reactivity and properties.[5] This demonstrates the modularity afforded by using TaCl₃(py)₂(NᵗBu) as a synthetic platform.

References

-

Title: Catalytic Hydroamination of Alkynes and Norbornene with Neutral and Cationic Tantalum Imido Complexes - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Growth of Tantalum(V) Oxide Films by Atomic Layer Deposition Using the Highly Thermally Stable Precursor Ta(NtBu)(iPrNC(Me)NiPr)2(NMe2) | Request PDF Source: ResearchGate URL: [Link]

-

Title: What are the safety precautions when handling tantalum? - Blog Source: Milling Metal URL: [Link]

-

Title: niobium and tantalum in catalysis - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Activated Niobium and Tantalum Imido Complexes: From Tuneable Polymerization to Selective Ethylene Dimerization Systems | Request PDF Source: ResearchGate URL: [Link]

-

Title: Design of Niobium and Tantalum Systems for Small Molecule Activation Source: eScholarship.org URL: [Link]

-

Title: Tantalum - ESPI Metals Source: ESPI Metals URL: [Link]

Sources

- 1. Catalytic Hydroamination of Alkynes and Norbornene with Neutral and Cationic Tantalum Imido Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the safety precautions when handling tantalum? - Blog - Milling Metal [millingmetal.com]

- 3. Tantalum - Safety Data Sheet [chemicalbook.com]

- 4. Tantalum - ESPI Metals [espimetals.com]

- 5. researchgate.net [researchgate.net]

Application Note: Atomic Layer Deposition of Ta₂O₅ Using Tantalum Imido Chlorides

[1][2][3]

Executive Summary

Tantalum Pentoxide (

Tantalum Imido Chlorides (specifically the class containing the

Precursor Chemistry & Properties[4][5][6]

The core advantage of this precursor family is the Imido Ligand (

Key Precursor Specifications

| Feature | Specification | Notes |

| Compound Name | Tantalum(V) tert-butylimido trichloride bis(pyridine) | Primary source / Precursor |

| Formula | Octahedral geometry | |

| Appearance | Yellow/Orange Crystalline Solid | Moisture sensitive |

| Melting Point | 120–150 °C (Decomp) | Sublimation required for vapor draw |

| Volatility | Low to Moderate | Often requires heated lines (>100°C) or Liquid Injection |

| Reactivity | High toward | Dual hydrolysis mechanism (Cl and Imido removal) |

Heteroleptic Derivatives

To improve volatility, the pyridine ligands or chloride atoms are often substituted to form heteroleptic complexes (e.g., Ta(NtBu)(NEt2)2Cl). The protocol below applies to the general Imido-Chloride class, with temperature adjustments noted.

Experimental Protocol

Reactor Configuration

-

System: Flow-type hot-wall ALD reactor (e.g., Picosun R-200 or Cambridge NanoTech Savannah).

-

Carrier Gas:

or -

Substrates: Si(100), fused silica, or TiN-coated silicon (for MIM capacitors).

Precursor Delivery

Since

-

Method A: Solid Sublimation

-

Source Temp: 130 °C – 150 °C (Must be carefully controlled to avoid decomposition).

-

Line Temp: 160 °C (Gradient to prevent condensation).

-

Carrier Boost: Yes, during pulse.

-

-

Method B: Liquid Injection (Recommended)

-

Solvent: Anhydrous Toluene or THF (0.1 M concentration).

-

Vaporizer Temp: 170 °C.

-

Flash Rate: 5–10 mg/pulse.

-

Oxidant Selection

-

Standard: Deionized

(vapor). -

Advanced: Ozone (

, 200 g/Nm³).-

Benefit: Lower carbon/nitrogen impurity levels; improved density.

-

Deposition Recipe (Standard H₂O Process)

| Step | Action | Time (s) | Description |

| 0 | Stabilization | 600 | Substrate stabilization at 300°C. |

| 1 | Ta Pulse | 2.0 - 5.0 | Long pulse required for solid source saturation. |

| 2 | Purge | 5.0 - 10.0 | Removal of excess precursor and pyridine byproducts. |

| 3 | Oxidant Pulse | 0.5 - 1.0 | |

| 4 | Purge | 10.0 - 20.0 | Critical step to remove |

| 5 | Loop | N cycles | Repeat for desired thickness ( |

Process Window (ALD Window):

Reaction Mechanism

The deposition of

Surface Chemistry Diagram (DOT)

Caption: Simplified reaction pathway showing the sequential elimination of Chloride and Imido ligands via hydrolysis.

Chemical Equations

-

Adsorption:

-

Hydrolysis (Chloride Removal):

-

Hydrolysis (Imido Removal):

(Note: The tert-butyl amine (

Film Characterization & Quality Control

To validate the process, the following metrics should be met:

| Parameter | Target Value | Measurement Technique |

| Refractive Index (n) | 2.15 – 2.25 (@ 633 nm) | Ellipsometry |

| Growth Rate (GPC) | 0.6 – 0.9 Å/cycle | XRR / Ellipsometry |

| Crystallinity | Amorphous (as deposited) | XRD (Grazing Incidence) |

| Impurity (Cl) | < 1.0 at.% | XPS / SIMS |

| Impurity (N) | < 0.5 at.% | XPS (Binding energy ~400 eV) |

| Density | > 7.8 g/cm³ | X-Ray Reflectivity (XRR) |

Troubleshooting Note:

-

High Nitrogen Content: Indicates incomplete hydrolysis of the imido group. Solution: Increase

pulse time or reactor temperature. -

Etching/Low GPC: Indicates

-like behavior where HCl byproducts etch the growing film. Solution: Increase Purge times to efficiently remove HCl before the next pulse.

References

-

Synthesis and Characterization of Tantalum Imido Precursors Title: New Volatile Tantalum Imido Precursors with Carboxamide Ligands. Source: ACS Omega (2021). URL:[Link]

-

Mechanism of Imido-Amido ALD Title: Atomic Layer Deposition of Tantalum Nitride Using A Novel Precursor.[5][6][7] Source: Journal of Physical Chemistry C (2011). URL:[Link]

-

General Tantalum Oxide ALD Review Title: Atomic Layer Deposition of Group 4 and 5 Transition Metal Oxide Thin Films: Focus on Heteroleptic Precursors. Source: University of Helsinki (2013). URL:[Link]

-

Chloride-Based Ta2O5 ALD Title: Atomic layer deposition of tantalum oxide and tantalum silicate from TaCl5, SiCl4, and O3. Source: Journal of Materials Chemistry C (2013). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.spbu.ru [pure.spbu.ru]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the Atomic Layer Deposition of Tantalum Oxide Thin Films Using Ta(NtBu)(NEt2)3, Ta(NtBu)(NEt2)2Cp, and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

Growing Conformal Tantalum and Tantalum Nitride Barrier Layers on High-Aspect-Ratio Structures

An Application Guide

Introduction: The Nanoscale Challenge of Three-Dimensional Architectures

In advanced semiconductor manufacturing and nano-fabrication, the relentless pursuit of miniaturization has driven device architecture into the third dimension. Structures such as deep trenches for capacitors, through-silicon vias (TSVs) for 3D integration, and the complex topography of FinFETs are now commonplace.[1] These features are characterized by a high-aspect-ratio (HAR), where the depth is significantly greater than the width. The successful metallization of these HAR structures is critically dependent on the integrity of an ultra-thin diffusion barrier layer, which prevents the migration of metals like copper into the surrounding dielectric material, a phenomenon that can lead to device failure.[2][3]

Tantalum (Ta) and its nitride (TaN) are the materials of choice for this application, renowned for their chemical stability, high electrical conductivity, and refractory nature.[2] However, depositing a continuous and uniformly thick (i.e., conformal) film of Ta/TaN into a trench with an aspect ratio of 25:1 or higher is a significant challenge.[1] Traditional line-of-sight deposition methods like Physical Vapor Deposition (PVD) suffer from shadowing effects, leading to thicker films at the opening and little to no coverage at the bottom.[4][5] While Chemical Vapor Deposition (CVD) offers better coverage, it often struggles to achieve the perfect conformality required for next-generation devices.[6][7]

This application note provides a detailed guide for researchers and engineers on the deposition of highly conformal tantalum-based barrier layers using the most advanced techniques available: Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD) . We will explore the fundamental principles, provide field-proven experimental protocols, and discuss the critical parameters that govern film quality in high-aspect-ratio applications.

Deposition Methodologies: A Comparative Overview

The choice of deposition technique is paramount for achieving conformality on HAR structures. While CVD is a powerful method for many applications, the unique mechanism of ALD makes it inherently superior for this specific challenge.

Chemical Vapor Deposition (CVD)

In CVD, one or more volatile precursors are introduced simultaneously into a reaction chamber, where they react and decompose on a heated substrate to form a solid thin film.[8] While techniques like low-pressure CVD (LPCVD) can improve step coverage compared to PVD, the continuous nature of the reaction makes it difficult to achieve perfect 100% conformality in deep trenches, often leading to "bread-loafing" profiles where the trench opening pinches off.[9][10]

Atomic Layer Deposition (ALD)

ALD is a vapor phase technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions.[7][8][9] A typical thermal ALD cycle consists of four distinct steps:

-

Pulse A: A first precursor gas is introduced and chemisorbs onto the substrate surface, forming a monolayer. The reaction is self-limiting, meaning it stops once all available surface sites are occupied.

-

Purge: Excess precursor and gaseous byproducts are removed from the chamber with an inert gas.

-

Pulse B: A second precursor (co-reactant) is introduced, which reacts with the adsorbed first precursor on the surface to form the desired material.

-

Purge: Excess co-reactant and byproducts are again purged from the chamber.

This cycle is repeated until the desired film thickness is achieved. Because the reactions are confined to the surface and are self-saturating, ALD produces films with exceptional conformality, even on the most complex 3D structures.[7][9][11]

Plasma-Enhanced Atomic Layer Deposition (PEALD)

PEALD is an advanced form of ALD where one of the co-reactant steps (typically Pulse B) is replaced by exposure to plasma.[12][13] The plasma generates highly reactive radicals and ions that can drive surface reactions more effectively than thermal energy alone.[14] This offers several key advantages:

-

Lower Temperatures: PEALD allows for deposition at significantly lower temperatures than thermal ALD, making it compatible with temperature-sensitive substrates.[14][15][16]

-

Improved Film Properties: The energetic species in the plasma can lead to denser films with lower impurity content and tailored properties like lower resistivity.[12][14]

-

Wider Material Range: PEALD enables the deposition of materials, particularly conductive metals and nitrides, that are difficult to grow via thermal ALD.[14]

However, for HAR structures, PEALD presents a unique challenge: the highly reactive plasma species can recombine on the trench sidewalls before reaching the bottom, which can compromise conformality if the process is not carefully optimized.[13][14][17]

Summary of Deposition Techniques

| Feature | Chemical Vapor Deposition (CVD) | Thermal ALD (thALD) | Plasma-Enhanced ALD (PEALD) |

| Mechanism | Continuous gas phase reaction | Sequential, self-limiting surface reactions | Sequential reactions with plasma activation |

| Conformality in HAR | Moderate to Poor[6] | Excellent[9][11] | Very Good to Excellent (optimization needed)[12][17] |

| Deposition Temperature | High (600-1000°C)[6] | Moderate (150-350°C)[6] | Low (100-400°C)[18] |

| Deposition Rate | High (10-1000 nm/min)[9] | Low (0.04-0.1 nm/cycle) | Low to Moderate (0.05-0.08 nm/cycle) |

| Film Density/Purity | Variable | Good | Excellent[12] |

| Primary Use Case | Thicker film deposition | Ultra-thin, highly conformal dielectrics | Low-temp, high-purity conductive films[12] |

Precursor Chemistry and Selection

The quality of the deposited film is directly tied to the choice of precursor chemicals. Ideal precursors for ALD should have high vapor pressure, good thermal stability within the ALD temperature window, and exhibit self-limiting reactivity with the substrate surface.[9]

| Precursor Name | Chemical Formula | Type | Typical Co-Reactant(s) | Deposition Temp. (°C) | Reference |

| Tantalum Pentachloride | TaCl₅ | Halide | H₂/N₂ Plasma | 300 - 400 | [18] |

| Tantalum Pentafluoride | TaF₅ | Halide | H₂ Plasma, NH₃ | 200 - 350 | [19][20] |

| (tert-butylimido)tris(diethylamino)tantalum | TBTDET | Organometallic | NH₃, H₂ Radicals | 170 - 250 | [1][2][21] |

| Pentakis(dimethylamino)tantalum | PDMAT | Organometallic | NH₃, H₂/Ar Plasma | 200 - 300 | [1][21] |

| Tertiary-amylimido-tris(dimethylamido)tantalum | TAIMATA | Organometallic | H₂ Plasma | ~230 | [22] |

Organometallic precursors like TBTDET and PDMAT are often favored as they are chlorine-free, reducing the risk of corrosion in the final device, and generally allow for lower deposition temperatures.[23][24] Halide precursors like TaCl₅ can also produce high-quality films but often require plasma processes for reduction.[18]

Experimental Protocols

The following protocols provide step-by-step methodologies for depositing conformal tantalum nitride and tantalum/tantalum nitride bilayer barrier films. These should be adapted to the specific geometry of the ALD reactor in use.

Protocol 1: Plasma-Enhanced ALD of Low-Resistivity Cubic Tantalum Nitride (c-TaN)

This protocol is designed to deposit a high-quality, conductive cubic-phase TaN film at a low temperature, making it ideal for many semiconductor applications.[18]

-

Objective: To deposit a ~5 nm conformal, low-resistivity c-TaN barrier layer.

-

Substrate: Silicon wafer with high-aspect-ratio (e.g., >20:1) etched features.

-

Chemicals:

-

Tantalum Precursor: Tantalum Pentachloride (TaCl₅)

-

Reactant Gases: Hydrogen (H₂), Nitrogen (N₂), Argon (Ar) (for plasma stability and purging)

-

-

Equipment: Plasma-Enhanced ALD Reactor with in-situ monitoring (e.g., spectroscopic ellipsometry) is recommended.

Step-by-Step Methodology:

-